3-(3-Cyanopyridin-2-yl)aniline
Description
3-(3-Cyanopyridin-2-yl)aniline is a heteroaromatic compound featuring an aniline core substituted with a pyridine ring bearing a cyano group at the 3-position. This structure combines the electron-donating amino group of aniline with the electron-withdrawing cyanopyridine moiety, creating unique electronic and steric properties.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-aminophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3/c13-8-10-4-2-6-15-12(10)9-3-1-5-11(14)7-9/h1-7H,14H2 |
InChI Key |
DPMHFJKBIAIIKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-(3-Cyanopyridin-2-yl)aniline, emphasizing differences in substituents, physicochemical properties, and applications:
*Theoretical values based on structural analysis.
Substituent Effects on Reactivity and Solubility
- Cyanopyridinyl group (Target Compound): The nitrile group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at the pyridine ring. This promotes participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .
- Ethyl/Methoxy/Vinyl Linkers : Ethyl and methoxy groups improve solubility in organic solvents, while vinyl linkers extend conjugation, making analogs suitable for fluorescent probes or OLED materials .
- Oxygen Linker : The ether group in 3-(pyridin-2-yloxy)aniline facilitates hydrogen bonding, improving crystallinity and stability in formulations .
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